molecular formula C11H16ClFN2 B3267371 1-(4-Fluoro-benzyl)-piperazine hydrochloride CAS No. 449174-90-7

1-(4-Fluoro-benzyl)-piperazine hydrochloride

Cat. No.: B3267371
CAS No.: 449174-90-7
M. Wt: 230.71 g/mol
InChI Key: NARSRVMPDQTUDE-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzyl)-piperazine hydrochloride is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and drug discovery. Its molecular structure, which combines a piperazine (B1678402) ring, a benzyl (B1604629) group, and a fluorine substituent, makes it a valuable tool for researchers. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various chemical reactions and biological assays.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC11H15FN2 · 2HCl caymanchem.com
Molecular Weight267.2 g/mol caymanchem.com
FormCrystalline solid researchgate.net
SolubilityDMSO: 10 mg/ml, PBS (pH 7.2): 10 mg/ml caymanchem.comresearchgate.net

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. The versatility of the piperazine scaffold stems from several key characteristics:

Physicochemical Properties : The two nitrogen atoms of the piperazine ring can be readily substituted, allowing for the modulation of a molecule's physicochemical properties, such as its solubility, lipophilicity, and basicity. This fine-tuning is crucial for optimizing the pharmacokinetic profile of a drug candidate.

Structural Flexibility : The piperazine ring can adopt various conformations, which can be advantageous for binding to diverse biological targets. Its flexible nature allows it to act as a linker between different pharmacophores within a single molecule. nih.gov

Biological Activity : Piperazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, antidepressant, and antipsychotic effects. nih.gov

The prevalence of the piperazine scaffold in numerous FDA-approved drugs underscores its importance in drug design and development. nih.gov

The incorporation of fluorine atoms into drug candidates has become a widely adopted strategy in modern medicinal chemistry. Despite its small size, fluorine possesses unique electronic properties that can profoundly influence a molecule's biological activity and pharmacokinetic profile. Some of the key advantages of fluorine substitution include:

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block enzymatic degradation, thereby increasing the metabolic stability and half-life of a drug. researchgate.net

Enhanced Binding Affinity : The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond acceptors and aromatic systems. This can result in enhanced binding affinity and potency.

The strategic placement of fluorine atoms can therefore be a powerful tool for optimizing the efficacy and safety of therapeutic agents. caymanchem.com

This compound serves as a valuable research entity primarily due to its utility as a synthetic intermediate and building block for the creation of novel bioactive compounds. Its structure combines the advantageous features of the piperazine scaffold and fluorine substitution, making it an attractive starting material for medicinal chemists.

1-(4-Fluoro-benzyl)-piperazine is a versatile precursor used in the synthesis of a variety of biologically active molecules. Its piperazine nitrogen atoms provide reactive sites for the attachment of other molecular fragments, enabling the construction of diverse chemical libraries for biological screening. Some examples of bioactive compounds synthesized using this building block include:

Chlorokojic Acid Derivatives : This compound has been used to synthesize novel Mannich bases of chlorokojic acid. In vitro studies of these derivatives have demonstrated significant antibacterial and antifungal activities. For instance, certain derivatives showed high activity against Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Candida parapsilosis with MIC values as low as 1-8 µg/mL. nih.govgazi.edu.tr

Pyrimidine (B1678525) Derivatives : It serves as a starting material for pyrimidine derivatives that have been investigated as cholinesterase and Aβ-aggregation inhibitors, which are relevant targets in Alzheimer's disease research. sigmaaldrich.com

Pyrido[1,2-a]benzimidazoles : This building block has been incorporated into the synthesis of pyrido[1,2-a]benzimidazoles, a class of compounds that has been evaluated for cytotoxic and antiplasmodial activity. researchgate.netnih.gov

EGFR and Aurora A Kinase Inhibitors : The 1-(4-fluorobenzyl)piperazine (B185958) moiety has been utilized in the development of inhibitors of key cancer-related enzymes such as EGFR and Aurora A kinase. nih.gov

Tyrosinase Inhibitors : In the quest for agents to control skin pigmentation, derivatives of 1-(4-fluorobenzyl)piperazine have been designed and synthesized as tyrosinase inhibitors. One such derivative demonstrated an IC50 value of 0.96 μM, which was significantly more potent than the reference compound, kojic acid. researchgate.net

Examples of Bioactive Compounds Synthesized from 1-(4-Fluoro-benzyl)-piperazine
Compound ClassBiological Target/ActivityKey In Vitro/Preclinical Findings
Chlorokojic Acid DerivativesAntibacterial, AntifungalMIC values of 1-8 µg/mL against various bacteria and fungi. nih.govgazi.edu.tr
Pyrimidine DerivativesCholinesterase and Aβ-aggregation inhibitionPotential application in Alzheimer's disease research. sigmaaldrich.com
Pyrido[1,2-a]benzimidazolesCytotoxic, Antiplasmodial, AntiparasiticActive against Schistosoma mansoni with IC50 values in the micromolar range. nih.gov
EGFR InhibitorsAnticancerDevelopment of potential anticancer agents. nih.gov
Tyrosinase InhibitorsAnti-melanogenicIC50 of 0.96 μM, significantly more potent than kojic acid. researchgate.net

The relevance of this compound in preclinical and in vitro research is intrinsically linked to its role as a synthetic building block. The novel compounds synthesized from this precursor are subjected to a battery of biological assays to determine their potential therapeutic value. These investigations are crucial for:

Target Identification and Validation : By screening libraries of compounds derived from this precursor against various biological targets, researchers can identify novel hits and validate the importance of these targets in disease processes.

Structure-Activity Relationship (SAR) Studies : The synthesis of a series of related compounds by modifying the substituents on the 1-(4-fluoro-benzyl)-piperazine scaffold allows for the elucidation of SAR. This knowledge is critical for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Lead Compound Discovery : The in vitro and preclinical evaluation of these novel molecules can lead to the discovery of promising lead compounds for further development into therapeutic agents. For example, the aforementioned tyrosinase inhibitor with an IC50 of 0.96 μM represents a promising lead for the development of new anti-melanogenic agents. researchgate.net

In essence, this compound is not typically the subject of direct biological investigation itself, but rather a crucial starting point for the generation of novel chemical entities that are the focus of preclinical and in vitro studies. Its utility lies in providing a reliable and versatile scaffold upon which to build and explore new areas of chemical and biological space.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARSRVMPDQTUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Fluoro Benzyl Piperazine Hydrochloride

Strategies for the Synthesis of 1-(4-Fluoro-benzyl)-piperazine Hydrochloride

The synthesis of this compound can be achieved through several methodologies, each with its own advantages and limitations. These approaches range from direct one-step procedures to more complex multi-step syntheses involving protecting groups, as well as modern techniques like microwave-assisted synthesis.

A simplified and efficient one-pot, one-step synthesis for monosubstituted piperazine (B1678402) derivatives, including this compound, has been developed. nih.gov This method avoids the need for protecting groups, which can streamline the process and reduce costs. nih.gov The reaction typically involves the direct N-alkylation of piperazine with 4-fluorobenzyl chloride.

One common approach involves reacting piperazine with 4-fluorobenzyl chloride in a suitable solvent. evitachem.com Key to the success of this direct alkylation is controlling the reaction conditions to favor mono-substitution and minimize the formation of the disubstituted byproduct. The use of piperazine dihydrochloride (B599025) in conjunction with piperazine hexahydrate in ethanol (B145695) has been shown to be an effective strategy. orgsyn.org In this method, piperazine monohydrochloride is formed in situ, which helps to prevent the second nitrogen from reacting. nih.gov

Optimization of this one-step procedure often involves adjusting the molar ratio of the reactants, the choice of solvent (such as methanol (B129727) or acetic acid), and the reaction temperature. nih.gov For instance, using a molar excess of piperazine can favor the formation of the monosubstituted product. The reaction can proceed at room temperature or under reflux. nih.gov After the reaction, the product is typically precipitated as the hydrochloride salt and can be purified by recrystallization. nih.govorgsyn.org

MethodReagentsConditionsYield (%)Key Advantages
Direct N-alkylation4-Fluorobenzyl chloride + piperazin-2-oneDMF, Et₃N, 0-5°C60-70Direct, one-step process

The general strategy involves three main stages:

Protection: One of the nitrogen atoms of the piperazine ring is protected with a suitable protecting group. Common protecting groups include tert-butyloxycarbonyl (Boc) or other alkoxycarbonyl and acyl groups. nih.govutdallas.edu This protection reduces the nucleophilicity of one nitrogen, directing the subsequent reaction to the unprotected nitrogen. utdallas.edu

Alkylation: The protected piperazine intermediate is then reacted with 4-fluorobenzyl chloride. The alkylation occurs selectively at the unprotected nitrogen atom.

Deprotection: The protecting group is removed from the monosubstituted piperazine derivative to yield the final product. nih.gov

StepDescriptionCommon Reagents
1. ProtectionA protecting group is attached to one nitrogen of piperazine.Boc-anhydride, other acyl or alkoxycarbonyl halides
2. AlkylationThe protected piperazine is reacted with 4-fluorobenzyl chloride.4-Fluorobenzyl chloride
3. DeprotectionThe protecting group is removed to yield the final product.Strong acids (e.g., TFA, HCl)

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and it has been successfully applied to the synthesis of this compound and its derivatives. nih.govresearchgate.netnih.gov This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, improved yields, and often higher product purity. nih.govresearchgate.netnih.gov

In the context of synthesizing monosubstituted piperazines, microwave irradiation can be used to drive the N-alkylation reaction. nih.gov The reaction of piperazine with 4-fluorobenzyl chloride can be carried out in a suitable solvent under microwave irradiation, leading to a rapid and efficient formation of the desired product. nih.gov This method can dramatically shorten reaction times from several hours under conventional reflux to just a few minutes. researchgate.net

The efficiency of microwave-assisted synthesis is attributed to the direct and uniform heating of the reaction mixture, which can lead to faster reaction rates and fewer side reactions. nih.gov This technique is particularly beneficial for optimizing reaction conditions and for the rapid synthesis of libraries of compounds for screening purposes. researchgate.netscipublications.com

The primary side product in the synthesis of 1-(4-fluoro-benzyl)-piperazine is the corresponding symmetrically disubstituted derivative, 1,4-bis(4-fluorobenzyl)piperazine (B10949828). nih.gov The formation of this byproduct is a common issue in the direct alkylation of piperazine, as both nitrogen atoms are nucleophilic and can react with the alkylating agent. nih.govorgsyn.org

Several strategies are employed to minimize the formation of this disubstituted side product:

Molar Ratio: Using a significant excess of piperazine relative to the 4-fluorobenzyl chloride can statistically favor the monosubstituted product.

In Situ Protection: As mentioned in the one-step synthesis section, the use of piperazine dihydrochloride helps to form piperazine monohydrochloride in the reaction mixture, effectively protecting one of the nitrogen atoms and reducing the likelihood of disubstitution. nih.govorgsyn.org

Protecting Groups: The multi-step synthesis approach using protecting groups is the most effective way to completely avoid the formation of the disubstituted byproduct, as one nitrogen is chemically blocked from reacting. nih.gov

Other potential side reactions can occur depending on the specific reaction conditions and the purity of the starting materials. However, the formation of 1,4-bis(4-fluorobenzyl)piperazine is the most significant and commonly encountered side product.

Derivatization and Analog Synthesis from the this compound Scaffold

The 1-(4-fluoro-benzyl)-piperazine scaffold is a versatile building block for the synthesis of a wide variety of derivatives and analogs with diverse biological activities. sigmaaldrich.comnih.gov The presence of the secondary amine in the piperazine ring provides a convenient handle for further functionalization.

The secondary amine of 1-(4-fluoro-benzyl)-piperazine can undergo a variety of chemical transformations to generate a diverse range of analogs. These modifications are often aimed at exploring structure-activity relationships (SAR) for various biological targets. caymanchem.comresearchgate.net

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form amides. unica.it This is a widely used method to introduce a variety of substituents onto the piperazine nitrogen. beilstein-journals.org

Alkylation: Further N-alkylation with different alkyl halides to produce unsymmetrically disubstituted piperazines. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively.

Introduction of Diverse Chemical Moieties for Functionalization

The 1-(4-fluorobenzyl)piperazine (B185958) scaffold serves as a versatile precursor in the synthesis of a wide array of biologically active molecules. sigmaaldrich.comcaymanchem.com Its chemical structure, featuring a reactive secondary amine within the piperazine ring, allows for straightforward functionalization through the introduction of diverse chemical moieties. This adaptability has been exploited to develop compounds targeting various biological systems, including enzymes and receptors.

A primary method for functionalizing the 1-(4-fluorobenzyl)piperazine core is through coupling reactions with acyl chlorides or carboxylic acids. unica.it In a typical reaction, 1-(4-fluorobenzyl)piperazine is treated with a suitable acyl chloride in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane (B109758) (DCM). unica.it This reaction leads to the formation of an amide bond, effectively attaching the acyl group to the piperazine nitrogen. Similarly, carboxylic acids can be coupled using standard activating agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). unisi.it

These synthetic strategies have been successfully employed to generate libraries of derivatives for biological screening. For instance, a series of compounds designed as tyrosinase inhibitors were synthesized by coupling 1-(4-fluorobenzyl)piperazine with various substituted acyl chlorides. unica.it This approach resulted in the discovery of potent inhibitors, with one derivative, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone, showing significantly higher activity than the reference compound, kojic acid. unica.it

Solid-phase synthesis has also been utilized to create libraries of asymmetrical N,N'-disubstituted piperazine derivatives from a resin-bound intermediate, demonstrating an efficient method for rapid synthesis. oup.com The versatility of the 1-(4-fluorobenzyl)piperazine core is further highlighted by its use as a precursor in the synthesis of pyrimidine (B1678525) derivatives as cholinesterase and Aβ-aggregation inhibitors, chemokine antagonists, and kinase inhibitors. sigmaaldrich.comcaymanchem.com

Table 1: Examples of Functionalized 1-(4-Fluorobenzyl)piperazine Derivatives

Derivative Name Synthetic Method Added Moiety Biological Target/Application
[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone Acyl chloride coupling 3-chloro-2-nitro-benzoyl Tyrosinase inhibitor unica.it
(4-(4-Fluoro-3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl) (3-methoxyphenyl)methanone Carboxylic acid coupling (multi-step synthesis) 3-methoxybenzoyl Monoacylglycerol lipase (B570770) (MAGL) inhibitor unisi.it
Asymmetrical aryl piperazine derivatives Solid-phase synthesis Various aryl groups Pharmaceutical library development oup.com
2,4-disubstituted pyrimidine derivatives Multi-step synthesis Substituted pyrimidine Cholinesterase and Aβ-aggregation inhibitors caymanchem.com

Synthesis of Radioligands utilizing the Piperazine Core

The 1-(4-fluorobenzyl)piperazine structure is a key component in the development of radioligands for Positron Emission Tomography (PET), a non-invasive diagnostic imaging technique. mdanderson.org These radiotracers allow for the in-vivo visualization and quantification of biological targets such as receptors and enzymes in the central nervous system and peripheral organs. nih.govradiologykey.com The synthesis of these radioligands typically involves labeling a derivative of the parent compound with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) ([¹⁸F]). mdanderson.org

A prominent example is the development of radioligands for imaging sigma-1 (σ₁) receptors, which are implicated in various neuropsychiatric diseases. nih.gov One such radiotracer, 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine ([¹⁸F]10), was synthesized for this purpose. acs.orgnih.govacs.org The radiosynthesis was achieved through a two-step procedure starting from a precursor. The first step involved the preparation of 4-[¹⁸F]fluorobenzaldehyde, which was then coupled with 1-[(tetrahydrofuran-2-yl)methyl]piperazine via reductive amination to yield the final radiotracer. acs.org This radioligand demonstrated high brain uptake and specific binding to σ₁ receptors in preclinical studies. nih.govacs.org

Another strategy involves the synthesis of piperazine derivatives where the radioisotope is introduced on a different part of the molecule. For instance, [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine was synthesized for PET imaging of σ₁ receptors. nih.gov In this case, the radiosynthesis involved the radiofluorination of a tosylated precursor. nih.gov

While the 4-fluorobenzylpiperazine moiety is a valuable scaffold, its application requires careful consideration of metabolic stability. Studies on PET radioligands for NMDA receptors containing a 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety revealed in vivo radiodefluorination, which can lead to unwanted accumulation of radioactivity in bone and compromise imaging results. nih.gov This highlights the importance of thorough metabolic evaluation in the design of new radiotracers based on this core structure.

Table 2: Radioligands Synthesized Utilizing the Piperazine Core

Radioligand Name Precursor Radionuclide Imaging Target
1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine ([¹⁸F]10) 1-[(Tetrahydrofuran-2-yl)methyl]piperazine and 4-[¹⁸F]fluorobenzaldehyde ¹⁸F Sigma-1 (σ₁) receptors acs.orgnih.gov
[¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine ([¹⁸F]6) Tosylated N-(2-benzofuranylmethyl)-N'-[4-(2-hydroxyethoxy)benzyl]piperazine ¹⁸F Sigma-1 (σ₁) receptors nih.gov
[¹⁸F]RGH-896 Carbonyl precursor of RGH-896 ¹⁸F NR2B subunit of NMDA receptors nih.gov
[⁶⁴Cu]Cu-3 (PD-L1 Radioligand) NODA-GA chelator attached to a piperazine linker ⁶⁴Cu Programmed Death Ligand 1 (PD-L1) nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(4-Fluoro-benzyl)-piperazine hydrochloride. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be mapped out, providing a detailed structural fingerprint of the molecule.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, specific chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are observed.

For this compound, the aromatic protons on the fluorophenyl ring typically appear as two distinct multiplets in the downfield region of the spectrum, usually between δ 7.0 and 7.4 ppm. The protons ortho to the fluorine atom will exhibit coupling to the fluorine nucleus, further splitting their signals. The benzylic protons (Ar-CH₂-) are expected to produce a singlet at approximately δ 3.5 ppm. The protons of the piperazine (B1678402) ring, due to the presence of two non-equivalent nitrogen atoms (one protonated and one attached to the benzyl (B1604629) group), will likely show complex multiplets in the δ 2.5-3.5 ppm range. The N-H proton of the hydrochloride salt may appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (ortho to F) 7.28-7.32 Triplet ~8.7
Aromatic (meta to F) 7.00-7.04 Triplet ~8.7
Benzylic (-CH₂-) ~3.50 Singlet N/A
Piperazine (-CH₂-) 2.45-2.55 Multiplet -
Piperazine (-CH₂-) 2.85-2.95 Multiplet -
Piperazine (-NH-) Variable Broad Singlet N/A

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the fluorophenyl ring will resonate in the aromatic region (δ 115-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and is typically found at the most downfield position in the aromatic region due to the high electronegativity of fluorine. The other aromatic carbons will also exhibit smaller couplings to the fluorine nucleus. The benzylic carbon (Ar-CH₂) is expected around δ 62 ppm. The piperazine ring carbons will appear in the range of δ 45-55 ppm. The exact chemical shifts can be influenced by the protonation state and the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-F) ~162 (d, ¹JCF ≈ 245 Hz)
Aromatic (quaternary) ~133
Aromatic (CH, ortho to F) ~131 (d, ³JCF ≈ 8 Hz)
Aromatic (CH, meta to F) ~115 (d, ²JCF ≈ 21 Hz)
Benzylic (-CH₂-) ~62
Piperazine (-CH₂-) ~53
Piperazine (-CH₂-) ~45

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Various MS techniques are employed in the research and analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of 1-(4-Fluoro-benzyl)-piperazine. For the free base (C₁₁H₁₅FN₂), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 195.1292. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this with a high degree of accuracy (typically within 5 ppm), which is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. For instance, HRMS analysis of acylated derivatives of 1-(4-fluorobenzyl)piperazine (B185958) has been used to confirm their elemental composition with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and thermally stable compounds. While the hydrochloride salt is non-volatile, the free base of 1-(4-Fluoro-benzyl)-piperazine can be analyzed by GC-MS. In research settings, this technique is valuable for identifying the compound in complex mixtures and for studying its fragmentation pattern upon electron ionization (EI).

The mass spectrum of 1-(4-Fluoro-benzyl)-piperazine would be expected to show a molecular ion peak (M⁺) at m/z 194. The fragmentation pattern is typically dominated by cleavage of the bonds adjacent to the nitrogen atoms. A prominent fragment would be the fluorobenzyl cation at m/z 109, resulting from the cleavage of the C-N bond between the benzyl group and the piperazine ring. Another characteristic fragmentation pathway for piperazine derivatives involves the cleavage of the piperazine ring itself, leading to fragments at m/z 56 and other lower mass ions.

Table 3: Predicted Key Mass Fragments for 1-(4-Fluoro-benzyl)-piperazine in GC-MS (EI)

m/z Proposed Fragment
194 [M]⁺ (Molecular Ion)
109 [C₇H₆F]⁺ (Fluorobenzyl cation)
85 Piperazine ring fragment
56 [C₃H₆N]⁺ (Piperazine ring fragment)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique ideal for the quantitative analysis of non-volatile and polar compounds like this compound in various matrices. nih.gov This method combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org

In a typical LC-MS analysis, the compound is first separated from other components in a sample on a chromatographic column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that aids in its identification. Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, where only specific ions corresponding to the target analyte are monitored, providing excellent sensitivity and selectivity. Studies on related piperazine derivatives have demonstrated the utility of LC-MS for their detection and quantification in various samples. nih.gov The retention time for a structurally similar compound, 1-(4-fluorophenyl)piperazine, has been reported, providing a reference point for method development.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus the wavenumber (cm⁻¹), revealing a unique fingerprint of the molecule's structure. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the piperazine ring, the fluorobenzyl group, and the hydrochloride salt.

The analysis of the spectrum allows researchers to confirm the presence of key functional groups. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches from the piperazine and benzyl methylene groups are found between 3000-2800 cm⁻¹. The presence of the hydrochloride salt is often indicated by a broad absorption band in the 2700-2400 cm⁻¹ range, corresponding to the N-H⁺ stretching of the protonated amine.

Other significant peaks include those for C-C stretching within the aromatic ring (around 1600-1450 cm⁻¹), C-N stretching vibrations (typically in the 1250-1020 cm⁻¹ range), and the characteristic C-F stretch of the fluorobenzyl group, which gives a strong absorption band usually found between 1250-1000 cm⁻¹. The precise position of these peaks can provide researchers with high confidence in the structural identity of the compound. semanticscholar.orgdergipark.org.tr

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic RingC-H Stretch3100 - 3000
Aliphatic CH₂, CHC-H Stretch3000 - 2800
Amine Salt (Hydrochloride)N-H⁺ Stretch2700 - 2400 (broad)
Aromatic RingC=C Stretch1600 - 1450
Piperazine & BenzylC-N Stretch1250 - 1020
Fluoro-aromaticC-F Stretch1250 - 1000 (strong)

Chromatographic Methods for Purity Assessment and Separation in Research

Chromatography is an indispensable tool in chemical research for separating, identifying, and purifying components of a mixture. For a compound like this compound, various chromatographic methods are employed to assess its purity and isolate it from starting materials, by-products, or degradation products. unodc.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. In HPLC-UV, a high-pressure pump forces a solvent (the mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (the stationary phase). The separation is achieved based on the different affinities of the sample components for the stationary and mobile phases.

For this compound, a reversed-phase HPLC method is commonly used. The fluorobenzyl group in the molecule contains a chromophore (the benzene (B151609) ring) that absorbs ultraviolet (UV) light, allowing for its detection and quantification by a UV detector. jocpr.comjocpr.comresearchgate.net The method's sensitivity allows for the detection of trace impurities. researchgate.nettandfonline.com A typical analysis would involve injecting a solution of the compound onto a C18 column and eluting with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile or methanol (B129727), and an aqueous buffer. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, typically around 254 nm or 267 nm for a substituted benzene ring. researchgate.net The purity is then determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Parameter Typical Condition
Stationary Phase (Column) Octadecylsilane (C18), 5 µm particle size
Mobile Phase Acetonitrile and Water (with buffer, e.g., phosphate or TFA)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection Wavelength ~254-267 nm
Injection Volume 10 - 20 µL

An enhancement of the HPLC-UV technique, HPLC with a Diode Array Detector (HPLC-DAD) provides more comprehensive data for purity analysis and compound identification. Instead of monitoring absorbance at a single wavelength, the DAD scans a range of wavelengths simultaneously, generating a complete UV-Vis spectrum for every point in the chromatogram. semanticscholar.org

This capability is particularly valuable in research for peak purity assessment. By comparing the spectra across a single chromatographic peak (at the upslope, apex, and downslope), analysts can determine if the peak represents a single, pure compound or if it co-elutes with an impurity. scielo.br This method allows for the successful detection of piperazine derivatives. semanticscholar.orgresearchgate.net The spectral data also aids in the tentative identification of unknown impurities by comparing their UV spectra with libraries of known compounds. The validation of an HPLC-DAD method typically involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). scielo.br

Parameter Typical Condition
Stationary Phase (Column) Octadecylsilane (C18), 3.5-5 µm particle size
Mobile Phase Acetonitrile and Aqueous Buffer (e.g., 0.1% TFA)
Elution Mode Gradient
Flow Rate 0.8 - 1.2 mL/min
Detection Diode Array Detector (e.g., 200-400 nm)
Data Analysis Peak Purity Analysis, Spectral Library Matching

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. unodc.org The technique involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica gel (the stationary phase). The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action.

As the mobile phase ascends, the components of the sample separate based on their differential partitioning between the stationary and mobile phases. For this compound, a polar compound, a silica gel plate would be used with a mobile phase consisting of a mixture of a relatively nonpolar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol), often with a small amount of base (e.g., triethylamine or ammonia) to prevent peak tailing of the amine. nih.gov After development, the separated spots are visualized, commonly under UV light where the fluorobenzyl group will appear as a dark spot on a fluorescent background. The retention factor (Rf) value for each spot is calculated to aid in identification. The presence of multiple spots indicates the presence of impurities. researchgate.netresearchgate.net

Parameter Typical Condition
Stationary Phase Silica Gel 60 F₂₅₄ on aluminum or glass plates
Mobile Phase Dichloromethane (B109758):Methanol (e.g., 9:1) with 0.5% Triethylamine
Application Sample dissolved in a suitable solvent (e.g., methanol)
Development In a closed chamber until the solvent front nears the top
Visualization UV lamp at 254 nm

Pharmacological Investigations and Biological Interactions of 1 4 Fluoro Benzyl Piperazine Hydrochloride Derivatives in Research

Receptor Binding and Ligand Affinity Studies (In Vitro and Non-Human Models)

Sigma-1 (σ1) Receptor Ligand Affinities and Selectivities

Derivatives of 1-(4-fluoro-benzyl)-piperazine have been investigated for their potential as ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in a variety of cellular functions. Research has demonstrated that specific modifications to the piperazine (B1678402) scaffold can yield compounds with high affinity and selectivity for this receptor.

One such derivative, 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine , has been synthesized and shown to possess a low nanomolar affinity for the σ1 receptor. nih.gov This indicates a strong binding interaction with the receptor at the molecular level.

Further studies on a broader range of benzylpiperazine derivatives have also highlighted their potential as potent σ1 receptor ligands. For instance, a series of benzylpiperazinyl derivatives were designed and synthesized, leading to the identification of compounds with σ1 receptor affinities in the low nanomolar range. Notably, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one emerged from this series with a particularly high affinity (Ki = 1.6 nM) and significant selectivity for the σ1 receptor over the σ2 receptor subtype. uni-augsburg.de

The following table summarizes the sigma-1 receptor binding affinities for selected 1-(4-fluoro-benzyl)-piperazine derivatives and related compounds.

Compoundσ1 Receptor Affinity (Ki)Selectivity (σ2/σ1)
1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazineLow nanomolar52-fold over σ2
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.6 nM886
Lead Compound 8 (from a study on benzylpiperazine derivatives)Not specified432

This table presents a selection of research findings on the sigma-1 receptor affinities of 1-(4-fluoro-benzyl)-piperazine derivatives and related compounds.

Binding Profile against Other Receptors (e.g., σ2, VAChT, Adenosine, Adrenergic, Cannabinoid, Dopamine (B1211576), GABA, NMDA, Melatonin, Serotonin)

In addition to their affinity for the sigma-1 receptor, derivatives of 1-(4-fluoro-benzyl)-piperazine have been evaluated for their binding to a wide array of other central nervous system receptors. These studies are crucial for determining the selectivity profile of these compounds and predicting their potential for off-target effects.

The compound 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine has demonstrated a high degree of selectivity for the σ1 receptor. nih.gov In competitive binding assays, it showed significantly lower affinity for a panel of other receptors, including:

Sigma-2 (σ2) receptors (52-fold lower affinity than for σ1)

Vesicular acetylcholine (B1216132) transporter (VAChT) (>2000-fold lower affinity)

Adenosine A2A receptors

Adrenergic α2 receptors

Cannabinoid CB1 receptors

Dopamine D1 and D2L receptors

γ-aminobutyric acid A (GABAA) receptors

NMDA receptors

Melatonin MT1 and MT2 receptors

Serotonin (B10506) 5-HT1 receptors

This high selectivity underscores the specific interaction of this derivative with the σ1 receptor. The following table summarizes the selectivity profile of this compound.

Receptor TargetSelectivity vs. σ1 Receptor
Sigma-2 (σ2)52-fold lower affinity
Vesicular acetylcholine transporter (VAChT)>2000-fold lower affinity
Adenosine A2AHigh selectivity for σ1
Adrenergic α2High selectivity for σ1
Cannabinoid CB1High selectivity for σ1
Dopamine D1, D2LHigh selectivity for σ1
GABA AHigh selectivity for σ1
NMDAHigh selectivity for σ1
Melatonin MT1, MT2High selectivity for σ1
Serotonin 5-HT1High selectivity for σ1

This table illustrates the high selectivity of 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine for the sigma-1 receptor over a range of other CNS targets.

Investigation of Dopamine Transporter (DAT) Interactions

The dopamine transporter (DAT) is a key protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Research into piperazine-containing compounds has explored their potential to interact with this transporter.

While direct studies on 1-(4-fluoro-benzyl)-piperazine hydrochloride derivatives are limited, research on structurally related compounds provides insights into the potential for DAT interaction. For instance, a series of 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl) derivatives have been synthesized and evaluated for their binding affinities at DAT. nih.gov Within this series, replacement of the piperazine with other cyclic amine structures was well-tolerated, with some analogues exhibiting DAT affinity in the nanomolar range (Ki range = 3–382 nM). nih.gov

Furthermore, the development of compounds related to the known DAT inhibitor GBR 12909 (1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) has shown that modifications to the piperazine ring can lead to high-affinity ligands for the DAT. nih.gov The bis(p-fluoro) substitution in the diphenylmethoxy)ethyl fragment was found to slightly increase the affinity of these ligands for the DAT. nih.gov

The following table presents DAT binding affinities for some piperazine derivatives that are structurally related to 1-(4-fluoro-benzyl)-piperazine.

Compound ClassDAT Affinity (Ki) Range
1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)alkyl) alicyclic amine analogues3–382 nM
GBR 12909-related compounds with bis(p-fluoro) substitutionIncreased affinity

This table provides a summary of dopamine transporter (DAT) affinities for piperazine derivatives structurally related to 1-(4-fluoro-benzyl)-piperazine.

Modulation of Monoamine Uptake in Research Models

Monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET), are critical for regulating neurotransmitter levels in the brain. The ability of 1-(4-fluoro-benzyl)-piperazine derivatives to modulate the function of these transporters has been a subject of investigation.

Studies on fluoroethoxy-1,4-diphenethylpiperazine derivatives have demonstrated their potent inhibition of dopamine uptake at the vesicular monoamine transporter-2 (VMAT2), with Ki values in the nanomolar range. nih.gov Some of these compounds also showed selectivity for VMAT2 over DAT and SERT. nih.gov

In other research, novel diphenylbutylpiperazinepyridyl derivatives, which include a bis(4-fluorophenyl)butyl moiety, were found to potently inhibit the uptake of dopamine, serotonin, and norepinephrine in rat brain synaptosomes. nih.gov Some of these compounds also increased the release of serotonin and dopamine. nih.gov

While these studies are on related piperazine structures, they suggest that the 1-(4-fluoro-benzyl)-piperazine scaffold has the potential to be developed into modulators of monoamine uptake.

Enzyme Inhibition and Activation Studies (In Vitro)

Tyrosinase Inhibition: Mechanistic Insights and Competitive Effects

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents for hyperpigmentation disorders. A significant body of research has focused on the development of 1-(4-fluoro-benzyl)-piperazine derivatives as tyrosinase inhibitors.

Numerous studies have demonstrated that compounds incorporating the 4-(4-fluorobenzyl)piperazin-1-yl moiety are potent inhibitors of tyrosinase, often exhibiting significantly greater activity than the reference compound, kojic acid. nih.govnih.gov For example, the compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone was found to be approximately 100-fold more active than kojic acid, with an IC50 value of 0.18 μM. nih.gov

Kinetic studies have revealed that many of these derivatives act as competitive inhibitors of tyrosinase. nih.govnih.gov This mode of inhibition suggests that the compounds bind to the active site of the enzyme, thereby preventing the substrate from binding and being converted to product.

The inhibitory potency of these derivatives is influenced by the nature and position of substituents on the benzoyl ring. For instance, the introduction of electron-withdrawing groups, such as nitro and trifluoromethyl groups, in the ortho position of the benzoyl ring has been shown to enhance inhibitory activity. nih.gov

The following table summarizes the tyrosinase inhibitory activity of selected 1-(4-fluoro-benzyl)-piperazine derivatives.

CompoundTyrosinase Inhibition (IC50)Inhibition Type
[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone0.18 μMCompetitive
2,4-dichloro derivative (17)0.79 μMNot specified
2,4-dinitro derivative (25)0.96 μMCompetitive
4-nitro derivative (18)1.71 μMNot specified
4-amino derivative (28)3.81 μMNot specified
4-(4-fluorobenzyl)piperazin-1-yl](2-methylphenyl)methanone (5b)5.25 μMNot specified
4-(4-fluorobenzyl)piperazin-1-yl]phenylmethanone (5a)13.34 μMNot specified
Kojic Acid (Reference)17.76 μMNot specified

This table presents a selection of research findings on the tyrosinase inhibitory activity of 1-(4-fluoro-benzyl)-piperazine derivatives, with kojic acid as a reference compound.

Cellular and In Vivo Biological Activities (Non-Human, Preclinical Research)

Antimalarial Activity in In Vitro and Murine Models

Derivatives of 1-(4-fluoro-benzyl)-piperazine have been investigated as part of a broader search for novel antimalarial agents, particularly within the class of piperazine-containing 4(1H)-quinolones. Research in this area has aimed to optimize the structure of historical antimalarial compounds to enhance solubility and combat emerging drug resistance. nih.gov

Structure-activity relationship (SAR) studies have been crucial in guiding the development of these compounds. For instance, research has indicated that N-phenyl or N-benzylpiperazinyl-4(1H)-quinolones tend to be more potent than their ethylene-connected counterparts. nih.gov In one study, a series of piperazine-containing 4(1H)-quinolones were developed and tested for their efficacy. Among these, a derivative featuring a 4-fluorophenyl group, specifically 7-((4-(4-fluorophenyl)piperazin-1-yl)-methyl)quinolin-4(1H)-one, was synthesized and evaluated. nih.gov

The antimalarial potency of these derivatives is often assessed against different strains of Plasmodium falciparum. For example, N-benzylpiperazinyl-4(1H)-quinolone 8b demonstrated an EC50 of 16 nM for the W2 strain and 860 nM for the TM90-C2B strain. nih.gov This highlights the differential activity that can be observed depending on the parasitic strain. Further investigations have also explored the in vivo efficacy of promising compounds in murine models, with some piperazine-containing 4(1H)-quinolones showing curative effects in the Thompson test and activity against the liver stages of the parasite. nih.gov

Compound Derivative ClassParasite StrainIn Vitro Activity (EC50)Reference
N-benzylpiperazinyl-4(1H)-quinoloneW216 nM nih.gov
N-benzylpiperazinyl-4(1H)-quinoloneTM90-C2B860 nM nih.gov
N-phenylpiperazinyl-4(1H)-quinoloneW24.5 nM nih.gov
N-phenylpiperazinyl-4(1H)-quinoloneTM90-C2B250 nM nih.gov
p-methoxybenzylpiperazinyl-4(1H)-quinoloneW212 nM nih.gov
p-methoxybenzylpiperazinyl-4(1H)-quinoloneTM90-C2B>2.0 µM nih.gov

Investigation of Pain Modulation Pathways via Sigma Receptors in Research Models

The sigma-1 (σ1) receptor has been identified as a promising target for the development of novel analgesics, and derivatives of benzylpiperazine are among the chemical classes being explored for their potential as σ1 receptor antagonists. nih.gov These receptors are involved in the modulation of nociceptive signaling, and their antagonists have the potential to treat chronic pain conditions. nih.govmdpi.com

Initially miscategorized as an opioid receptor subtype, the σ1 receptor is now understood to be a unique protein that does not share homology with opioid receptors. nih.gov Research into benzylpiperazinyl derivatives has focused on their affinity for the σ1 receptor and their selectivity over the sigma-2 (σ2) receptor. High selectivity is a desirable characteristic for minimizing off-target effects.

In one study, a series of new benzylpiperazinyl derivatives were synthesized and evaluated for their binding affinities at σ1 and σ2 receptors. nih.gov While this particular study did not focus on a 4-fluoro-benzyl substitution, it provided valuable insights into the structure-activity relationships of this class of compounds. For example, compound 15 in the study, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a high affinity for the σ1 receptor (Ki σ1 = 1.6 nM) and significant selectivity over the σ2 receptor. nih.gov This compound also showed dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain, without causing sedation or impairing motor coordination. nih.gov

The antinociceptive effects of σ1 receptor antagonists are being investigated in various preclinical pain models, such as the formalin test, which models persistent pain. mdpi.com The results from these studies support the continued development of benzylpiperazine-based σ1 receptor antagonists as potential non-opioid therapeutics for chronic pain management. nih.gov

Compoundσ1 Receptor Affinity (Ki)σ2 Receptor Affinity (Ki)Selectivity (Ki σ2/Ki σ1)Reference
Compound 151.6 nM1417 nM886 nih.gov
Lead Compound 8Not specifiedNot specified432 nih.gov
Compound 24Not specifiedNot specified423 nih.gov
HaloperidolNot specifiedNot specifiedNot specified in this context nih.gov

Structure Activity Relationship Sar Studies of 1 4 Fluoro Benzyl Piperazine Hydrochloride Analogs

Systematic Exploration of Structural Modifications and Their Biological Impact

Systematic structural modification of the 1-(4-fluoro-benzyl)-piperazine core is a key strategy for exploring and optimizing its interaction with biological targets. These modifications can be broadly categorized into three areas: alterations to the 4-fluorobenzyl group, changes to the piperazine (B1678402) ring, and diversification of the substituent at the second piperazine nitrogen.

Modifications of the 4-Fluorobenzyl Moiety: The fluorobenzyl group is a critical component for the activity of many analogs. Modifications typically involve changing the position of the fluorine atom (from para to ortho or meta) or introducing other substituents on the phenyl ring. For instance, studies on YC-1 analogs, which feature a 1-benzyl substituent, showed that moving a fluoro group from the para to the ortho position enhanced inhibitory activity, whereas meta-positioning reduced it. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric profile of this region.

Modifications of the Piperazine Ring: The piperazine ring acts as a central scaffold. Its structural integrity is often crucial, but modifications can yield valuable SAR insights. Replacing the piperazine with a homopiperazine (B121016) (a seven-membered ring) or a piperidine (B6355638) ring system can alter the compound's conformational flexibility and basicity (pKa). In a series of dopamine (B1211576) transporter (DAT) inhibitors, replacing the piperazine with a piperidine ring led to improved metabolic stability while maintaining binding affinity. nih.gov

Modifications at the N4-Piperazine Nitrogen: The most extensive modifications are typically made at the unsubstituted N4 nitrogen of the piperazine ring. This position is a versatile handle for introducing a wide variety of chemical groups to modulate potency and selectivity for specific targets. For example, in the development of σ1 receptor ligands, attaching different acyl groups to the N4 nitrogen of a benzylpiperazine core led to significant variations in binding affinity and selectivity. nih.gov Similarly, attaching various substituted phenylmethanone moieties to this position was a key strategy in developing potent tyrosinase inhibitors. nih.gov

The biological impact of these modifications is diverse, affecting affinity for targets such as dopamine and serotonin (B10506) receptors, σ-receptors, and enzymes like tyrosinase. nih.govnih.goveurekaselect.com

Table 1: Impact of Systematic Structural Modifications on Biological Activity

Modification Area Specific Change Example Target(s) Observed Biological Impact Reference
4-Fluorobenzyl Group Change F position from para to orthosGC Activators (YC-1 analogs)Enhanced inhibitory activity nih.gov
Piperazine Ring Replacement with PiperidineDopamine Transporter (DAT)Maintained DAT affinity, improved metabolic stability nih.gov
N4-Piperazine Nitrogen Addition of a 3-cyclohexylpropan-1-one moietyσ1 ReceptorHigh affinity (Ki = 1.6 nM) and selectivity nih.gov
N4-Piperazine Nitrogen Addition of a (3-chloro-2-nitro-phenyl)methanone moietyTyrosinasePotent competitive inhibition (IC50 = 0.18 μM) nih.gov

Influence of Substituent Position and Nature on Receptor Binding and Enzyme Inhibition

The specific position and chemical nature of substituents on the 1-(4-fluoro-benzyl)-piperazine framework profoundly influence its interaction with biological targets. The substitution pattern dictates the molecule's electronic distribution, steric profile, and lipophilicity, all of which are critical for optimal binding.

Influence of Substituent Position: The location of a substituent can dramatically alter biological activity. As noted in studies of sGC activators, the position of a fluorine atom on the benzyl (B1604629) ring is critical; an ortho-fluoro substituent resulted in significantly higher potency compared to meta or para-fluoro analogs. nih.gov This suggests a specific steric or electronic interaction in the binding pocket that is favored by the ortho-positioning. In another example involving inhibitors of equilibrative nucleoside transporters (ENTs), the addition of a chlorine atom to the meta position of a terminal benzene (B151609) ring restored inhibitory activity for ENT1 but not ENT2, demonstrating that positional changes can also govern selectivity. frontiersin.org

Influence of Substituent Nature: The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—is a key determinant of activity. The fluorine atom itself is a prime example. Its high electronegativity and small size can alter the pKa of nearby amines, influence metabolic stability, and participate in specific interactions like hydrogen or halogen bonds. scirp.orgresearchgate.netmdpi.com

Table 2: Effect of Substituent Position and Nature on Biological Activity

Analog Series Substituent Change Target Observation Reference
YC-1 AnalogsFluorine position on benzyl ring (ortho vs. para/meta)Soluble Guanylate Cyclase (sGC)Ortho-fluoro substitution led to higher inhibitory activity. nih.gov
FPMINT AnalogsChlorine position on terminal benzene ring (meta)Equilibrative Nucleoside Transporters (ENT1/ENT2)Meta-chloro substitution restored activity for ENT1 but not ENT2. frontiersin.org
Tyrosinase InhibitorsIntroduction of nitro groups on terminal aryl ringTyrosinaseStrong electron-withdrawing groups increased inhibitory potency. nih.gov
σ1 Receptor Ligands4-Methoxybenzyl vs. 4-Fluorobenzylσ1 ReceptorBoth moieties can be part of high-affinity ligands, but modulate binding differently. nih.gov

Role of Specific Chemical Moieties in Modulating Activity

The 1-(4-Fluoro-benzyl) Moiety: This fragment is often a primary recognition element that anchors the ligand into the binding site of a receptor or enzyme. nih.gov The phenyl ring provides a hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues. The fluorine atom at the para position is particularly significant; its high electronegativity can influence the electronic properties of the entire molecule. scirp.org Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity by forming specific hydrogen or halogen bonds with the target protein. researchgate.net This moiety has been identified as a crucial anticancer functional group in certain classes of compounds. nih.gov

The Piperazine Ring: The piperazine ring is a common heterocyclic scaffold in drug discovery due to its favorable physicochemical properties. nih.gov It typically exists in a chair conformation, and its two nitrogen atoms provide key interaction points. The nitrogen atom attached to the benzyl group (N1) is less basic, while the second nitrogen (N4) is typically a basic center that is protonated at physiological pH. This positively charged nitrogen can form a strong ionic bond with an acidic residue (e.g., aspartic acid) in the binding pocket, which is a common interaction for aminergic G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors. nih.gov The piperazine core also serves as a conformationally constrained linker between the benzyl group and other substituents. beilstein-journals.org

Substituents at the N4-Position: The chemical group attached to the N4 nitrogen is often the primary determinant of a compound's specific activity and selectivity. By varying this substituent, the molecule can be tailored to fit the unique topology of different binding sites. In a series of σ1 receptor ligands, extending from the N4 nitrogen with various amides containing cyclic or aromatic groups allowed for fine-tuning of affinity and selectivity over the σ2 subtype. nih.gov Similarly, for tyrosinase inhibitors, a substituted phenylmethanone moiety at this position was essential for high potency, with the substituted aryl portion oriented toward the top of the enzyme's catalytic cavity to form ancillary interactions. nih.gov

Pharmacophore Elucidation and Optimization for Target Interaction

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov For analogs of 1-(4-fluoro-benzyl)-piperazine, a general pharmacophore model can often be elucidated.

A typical pharmacophore for this class of compounds includes:

A hydrophobic/aromatic feature: Provided by the 4-fluorobenzyl ring.

A positive ionizable feature: The basic N4 nitrogen of the piperazine ring, which is protonated at physiological pH.

Additional features (e.g., hydrogen bond acceptors/donors, other hydrophobic regions): These are provided by the substituent attached to the N4 nitrogen and are crucial for defining potency and selectivity for a specific target.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in developing and refining these models. nih.govresearchgate.net QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For instance, 3D-QSAR studies on piperazine derivatives targeting dopamine D2 and serotonin 5-HT2A receptors have helped to create statistically significant models that predict the activity of new compounds and highlight the key steric and electronic fields necessary for binding. nih.gov

In the development of tyrosinase inhibitors, docking simulations were combined with X-ray crystallography to understand how the lead compounds bind. nih.gov These studies confirmed that the 4-fluorobenzyl portion is oriented toward the copper atoms in the catalytic site, while the substituted aryl portion at the other end of the molecule engages with the top of the binding cavity. This detailed structural insight allows for the rational design of new analogs with optimized interactions, such as introducing substituents that can form additional hydrogen bonds or better fill a hydrophobic pocket, leading to enhanced potency. nih.gov

Correlation between Structural Features and Enhanced Selectivity

Achieving selectivity for a specific biological target over others is a critical objective in drug design to maximize therapeutic efficacy and minimize off-target side effects. For 1-(4-fluoro-benzyl)-piperazine analogs, which can interact with multiple targets, specific structural features can be correlated with enhanced selectivity.

A significant challenge and area of research has been the development of ligands that are selective for the dopamine D3 receptor over the highly homologous D2 receptor. nih.gov Studies on arylpiperazine derivatives have shown that subtle structural modifications can impart significant D3 selectivity. For example, in one series of compounds, the nature of a terminal acylaminobutylpiperazine unit was critical. The incorporation of specific aza-aromatic units at the end of this chain led to compounds with D3 receptor affinity in the low nanomolar range and up to 56-fold selectivity over the D2 receptor. acs.org

Similarly, selectivity between σ1 and σ2 receptor subtypes is a key goal in the development of σ-receptor ligands. For benzylpiperazine derivatives, it was found that modifying the amide moiety attached to the N4-piperazine nitrogen could dramatically improve selectivity. The lead compound in one study had a σ1/σ2 selectivity ratio of 432. By replacing a phenyl group with a cyclohexyl group in the amide portion, the resulting analog, compound 15 , not only showed increased affinity for the σ1 receptor (Ki = 1.6 nM) but also boosted the selectivity ratio to 886. nih.gov This suggests the cyclohexyl group makes more favorable hydrophobic interactions within the σ1 receptor binding site compared to the σ2 site.

These examples demonstrate that selectivity is often governed by the substituents furthest from the core benzylpiperazine scaffold, which can probe unique subpockets or amino acid residues that differ between receptor subtypes.

Table 3: Correlation of Structural Features with Target Selectivity

Compound Series Structural Feature Target Pair Selectivity Outcome Reference
Acylaminobutyl-arylpiperazinesTerminal aza-aromatic unitD3 vs. D2 ReceptorsAchieved up to 56-fold selectivity for D3 acs.org
Benzylpiperazinyl-propan-1-onesCyclohexyl vs. Phenyl group in the amide moietyσ1 vs. σ2 ReceptorsCyclohexyl group increased σ1/σ2 selectivity from 432 to 886 nih.gov
N-Phenylpiperazines4-(Thiophen-3-yl)benzamide moietyD3 vs. D2 ReceptorsThis moiety is a common feature in ligands with D3 vs. D2 selectivity. mdpi.com

Computational Chemistry and Molecular Modeling of 1 4 Fluoro Benzyl Piperazine Hydrochloride

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how derivatives of 1-(4-fluoro-benzyl)-piperazine interact with biological targets at a molecular level.

Research has employed docking studies to investigate the interactions of compounds containing the 1-(4-fluoro-benzyl)-piperazine moiety with various biological targets. For instance, derivatives have been docked into the active sites of enzymes like tyrosinase and topoisomerase IIα, as well as receptors such as the human HER2 and androgen receptors. nih.govresearchgate.netnih.govnih.gov These simulations have successfully visualized binding modes and identified key intermolecular interactions.

In a study on tyrosinase inhibitors, docking analysis revealed that the 4-fluorobenzyl portion of the ligand projects towards the two copper ions (CuA and CuB) in the enzyme's active site. nih.gov The binding is further stabilized by interactions such as π-stacking with histidine residues (e.g., H263) and hydrophobic contacts with valine (V283) and alanine (B10760859) (A286) residues. nih.gov Similarly, in studies targeting topoisomerase IIα, the benzothiazine and phenylpiperazine rings were found to be responsible for π-type interactions with aromatic amino acids within the nucleic acid binding domain. nih.gov These computational predictions often correlate well with in vitro experimental results, validating the docking protocols used. hilarispublisher.com

Table 1: Examples of Molecular Docking Studies on 1-(4-Fluoro-benzyl)-piperazine Derivatives

Target Protein Key Interacting Residues Type of Interaction Reference
Tyrosinase (AbTYR) H263, V283, A286 π-stacking, Hydrophobic nih.gov
Topoisomerase IIα Aspartic Acid Residues Hydrogen Bonds nih.gov
Human HER2 Leu443, Gly442, Leu27 Not Specified researchgate.net
Androgen Receptor Not Specified Not Specified nih.gov

In Silico Design and Screening of Novel Derivatives

The 1-(4-fluoro-benzyl)-piperazine scaffold serves as a key building block in the in silico design of new therapeutic agents. unica.it Strategies like molecular hybridization, which combines two or more pharmacophoric fragments into a single molecule, are employed to optimize lead structures. nih.gov This rational design approach has been used to develop novel anticancer agents by combining the quinoline, piperazinyl, and benzoylamino moieties. nih.gov

Virtual screening of compound libraries is another powerful technique used to identify promising derivatives. researchgate.netscielo.br This involves computationally docking large numbers of molecules into a target's binding site to select those with the highest predicted affinity for subsequent synthesis and biological evaluation. For example, new thiazolylhydrazine-piperazine derivatives were designed and evaluated as potential MAO-A inhibitors, with in silico methods used to predict their ADME (Absorption, Distribution, Metabolism, Elimination) parameters. nih.govresearchgate.net This pre-screening helps to prioritize candidates with favorable drug-like properties. The design process often involves maintaining the core 4-fluorobenzylpiperazine fragment while introducing modifications to other parts of the molecule to engage in additional interactions with the target site. nih.govunica.it

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For piperazine (B1678402) derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their inhibitory activity against specific targets. mdpi.com

In a study on piperazine derivatives as mTORC1 inhibitors, QSAR modeling revealed that a combination of electronic, physicochemical, and topological descriptors significantly correlated with biological activity. mdpi.com These key descriptors included:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. mdpi.com

Electrophilicity index (ω): Describes the ability of a molecule to act as an electrophile. mdpi.com

Molar Refractivity (MR): Accounts for the volume occupied by the molecule, influencing its fit into the binding pocket. mdpi.com

Aqueous Solubility (Log S): Affects the bioavailability and distribution of the inhibitor. mdpi.com

Topological Polar Surface Area (PSA): Related to cell permeability and interaction with the active site. mdpi.com

Refractive Index (n): Related to the polarizability of the molecule, important for noncovalent interactions. mdpi.com

By developing robust QSAR models, researchers can predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. mdpi.com Such models have demonstrated good predictive power, confirming their utility in the design of more potent piperazine-based inhibitors. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing detailed information on the conformational flexibility of ligands and the stability of ligand-protein complexes. nih.govnih.gov For derivatives of 1-(4-fluoro-benzyl)-piperazine, MD studies have been conducted to gain further insights into their putative mechanisms of action. nih.gov

These simulations can assess the stability of the binding pose predicted by molecular docking. nih.gov For example, MD simulations of piperazine-based compounds bound to targets like the GABAA receptor or the sigma-1 receptor (S1R) have been used to confirm the stability of the interactions and identify the crucial amino acid residues involved in maintaining the complex. nih.govrsc.org The results can reveal how the ligand and protein adapt to each other and maintain favorable interactions throughout the simulation, reinforcing the findings from docking studies. nih.gov Furthermore, MD simulations can elucidate how different binding modes of small molecules within a ligand-binding domain (LBD) can lead to changes in protein structure, such as the flexibility of specific helices, which in turn affects biological activity. mdpi.com

Conformational analysis of the piperazine ring itself is also crucial. Studies on N-benzoylated piperazines have shown that these molecules exist as distinct conformers at room temperature due to the restricted rotation of the amide bond and the interconversion of the piperazine chair conformations. rsc.org Temperature-dependent NMR spectroscopy has been used to determine the energy barriers for these conformational changes, which are typically between 56 and 80 kJ mol−1. rsc.org

Prediction of Interaction with Biological Macromolecules and Binding Modes

Computational methods are pivotal in predicting how 1-(4-fluoro-benzyl)-piperazine and its derivatives interact with biological macromolecules, such as proteins and nucleic acids. nih.govnih.gov Molecular docking is the primary tool for predicting these binding modes.

Docking studies have elucidated the specific interactions that anchor these ligands within the active sites of their targets. For derivatives targeting tyrosinase, the 4-fluorobenzyl moiety consistently orients itself toward the catalytic copper ions, engaging in π-stacking and hydrophobic interactions. nih.gov In other cases, polar interactions are dominant; for example, docking of phenylpiperazine derivatives into topoisomerase IIα showed the formation of hydrogen bonds with aspartic acid residues. nih.gov The piperazine ring itself, with its two nitrogen atoms, can act as a basic center, protonated at physiological pH, making it a key site for polar and ionic interactions. semanticscholar.org

Table 2: Predicted Binding Interactions for 1-(4-Fluoro-benzyl)-piperazine Derivatives

Macromolecule Target Predicted Interaction Types Key Ligand Feature Reference
Tyrosinase π-stacking, Hydrophobic contacts 4-fluorobenzyl moiety nih.gov
Topoisomerase IIα Hydrogen bonds, π-type interactions Phenylpiperazine ring nih.gov
DNA (Minor Groove) Groove binding Phenylpiperazine moiety nih.gov
Sigma-1 Receptor (S1R) Salt bridge, Hydrogen bonds, π-cation Piperidine (B6355638)/Piperazine nitrogen rsc.org

These in silico predictions provide a detailed molecular blueprint of the binding event, guiding further optimization of the ligand to enhance affinity and selectivity. nih.govrsc.org

Analysis of Electronic and Steric Factors Influencing Bioactivity

The biological activity of 1-(4-fluoro-benzyl)-piperazine derivatives is profoundly influenced by the electronic and steric properties of their various substituents. Structure-activity relationship (SAR) studies, often complemented by computational analysis, help to decode these influences.

The substitution pattern on the phenyl ring attached to the piperazine is critical. A SAR analysis of 1,2-benzothiazine derivatives revealed that compounds with a 3,4-dichlorophenylpiperazine substituent exhibited higher cytotoxicity against cancer cell lines compared to those with a 4-fluorophenylpiperazine moiety. nih.gov This suggests that the electronic properties and steric bulk of the substituents significantly modulate the compound's anticancer activity. nih.gov

The nature of the core heterocyclic ring also plays a role. In the development of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine moiety did not significantly affect affinity at the H3 receptor but dramatically altered the affinity for the sigma-1 receptor, highlighting the importance of this structural element for dual activity. nih.gov QSAR studies further quantify these effects, showing that electronic descriptors like the energy of the LUMO and the electrophilicity index are key determinants of the biological activity of piperazine derivatives. mdpi.com These factors influence the ability of the molecule to participate in crucial noncovalent interactions, such as hydrogen bonding and π-π stacking, which stabilize the ligand-target complex. researchgate.net

Applications As Research Probes and Tool Compounds

Development of Radioligands for Imaging Biological Targets in Research Models

The 1-(4-fluoro-benzyl)-piperazine moiety is a valuable component in the design of radioligands for positron emission tomography (PET), a powerful in vivo imaging technique. The presence of the fluorine atom allows for the introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), enabling the visualization and quantification of biological targets in living organisms.

A notable example is the development of 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine , a novel radioligand designed for imaging σ1 receptors in the brain. acs.orgncats.ioacs.orgncats.io This compound exhibits low nanomolar affinity for σ1 receptors and high selectivity over other receptors, making it a suitable candidate for studying the distribution and density of these receptors in neurological research. acs.orgacs.org The radiosynthesis of such tracers often involves a multi-step process, starting from a precursor and incorporating [¹⁸F]fluoride, followed by purification using techniques like high-performance liquid chromatography (HPLC). acs.orgradiologykey.com

Another area of investigation has been the development of PET radioligands for the N-methyl-D-aspartate (NMDA) receptor, specifically the NR2B subunit. Researchers have synthesized radiotracers incorporating the 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety, which is structurally related to 1-(4-fluoro-benzyl)-piperazine. nih.gov However, these particular radiotracers showed limitations due to poor brain penetration and in vivo defluorination. nih.gov

The development of [¹⁸F]-labeled PET tracers is a complex process that involves not only the synthesis of the radiolabeled compound but also extensive biological evaluation to ensure its suitability for imaging. nih.govmdpi.comyoutube.com The ultimate goal is to create probes that can be used to study disease states and aid in the development of new therapies.

Table 1: Examples of Radioligands Derived from 1-(4-Fluoro-benzyl)-piperazine and Related Structures

Radioligand Target Application Key Findings
1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine σ1 Receptors Brain Imaging with PET Low nanomolar affinity and high selectivity for σ1 receptors. acs.orgacs.org
[¹⁸F]1a and [¹⁸F]2a (containing a 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety) NR2B NMDA Receptors Brain Imaging with PET Not suitable due to poor brain penetration and in vivo defluorination. nih.gov
[¹⁸F]PPY1 (a 4-fluorobenzyl derivative) Adenosine A₂A Receptor Brain Imaging with PET High affinity and successfully radiolabeled for PET studies. mdpi.com

Utility as Reference Standards in Analytical Research

1-(4-Fluoro-benzyl)-piperazine hydrochloride, also known by the synonym 4-fluoro BZP, is utilized as an analytical reference standard. caymanchem.com In this capacity, it serves as a benchmark for the identification and quantification of this compound and its derivatives in various samples. This is particularly important in forensic and research applications where the accurate detection of such substances is crucial. caymanchem.comcaymanchem.comcaymanchem.com

Analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of piperazine (B1678402) derivatives. jocpr.comntu.edu.iqrdd.edu.iqjocpr.comresearchgate.net The use of a certified reference standard ensures the accuracy and reliability of these analytical techniques. For instance, in HPLC-UV methods, a reference standard is necessary to establish a calibration curve for the quantitative analysis of the target compound in a sample. jocpr.comjocpr.comresearchgate.net The precision and accuracy of such methods are validated by repeatedly analyzing samples spiked with a known concentration of the reference standard. jocpr.com

Contribution to the Understanding of Biological Pathways

While this compound itself is not typically the final active molecule, its role as a precursor and a research tool has contributed to the understanding of various biological pathways. By being incorporated into molecules that target specific receptors and enzymes, it helps in elucidating the functions of these biological targets.

For example, the development of selective ligands for the σ1 receptor, as mentioned in the radioligand section, aids in studying the role of this receptor in the central nervous system. acs.orgacs.org Similarly, the synthesis of potent histamine (B1213489) H₃ receptor antagonists using this scaffold allows researchers to probe the function of the histaminergic system in conditions like obesity and cognitive disorders. rsc.org The study of tyrosinase inhibitors derived from this compound provides insights into the mechanisms of melanogenesis and may lead to new treatments for hyperpigmentation disorders. nih.govnih.govresearchgate.net

Precursor for the Discovery of New Bioactive Agents

One of the most significant applications of this compound is its use as a starting material or key intermediate in the synthesis of a wide array of new bioactive agents. caymanchem.comsigmaaldrich.com Its chemical structure allows for modifications at the second nitrogen atom of the piperazine ring, leading to the generation of large libraries of compounds for drug discovery screening.

This scaffold has been exploited in the development of:

Tyrosinase inhibitors: Several studies have reported the design and synthesis of potent tyrosinase inhibitors based on the 1-(4-fluorobenzyl)piperazine (B185958) fragment. nih.govnih.govresearchgate.net These compounds have shown potential as anti-melanogenic agents for the treatment of skin hyperpigmentation. nih.govnih.gov

Histamine H₃ receptor antagonists: Derivatives incorporating the 1-(4-fluorobenzyl)piperazine moiety have been synthesized and evaluated for their antagonistic activity at the histamine H₃ receptor, a target for various central nervous system disorders. rsc.org

Cholinesterase and Aβ-aggregation inhibitors: The compound has been used as a precursor for the synthesis of 2,4-disubstituted pyrimidine (B1678525) derivatives that exhibit dual activity as inhibitors of both cholinesterase and amyloid-beta aggregation, which are key pathological features of Alzheimer's disease. caymanchem.com

Other bioactive molecules: The versatility of the 1-(4-fluorobenzyl)piperazine scaffold has led to its incorporation into a variety of other biologically active molecules, including chemokine antagonists, cytotoxic and antiplasmodial agents, antibacterial and antiviral compounds, and kinase inhibitors. sigmaaldrich.com

Table 2: Bioactive Agents Derived from 1-(4-Fluoro-benzyl)-piperazine

Compound Class Biological Target/Activity Therapeutic Potential
Substituted Piperazines Tyrosinase Inhibition Hyperpigmentation Disorders nih.govnih.govresearchgate.net
Guanidine Derivatives Histamine H₃ Receptor Antagonism Central Nervous System Disorders rsc.org
Pyrimidine Derivatives Cholinesterase and Aβ-Aggregation Inhibition Alzheimer's Disease caymanchem.com
Pyrido[1,2-a]benzimidazoles Cytotoxic and Antiplasmodial Activity Cancer and Malaria sigmaaldrich.com
Chlorokojic Acid Derivatives Antibacterial and Antiviral Activity Infectious Diseases sigmaaldrich.com
Kinase Inhibitors EGFR and Aurora A Kinase Inhibition Cancer sigmaaldrich.com
Neurokinin-2 Receptor Antagonists Neurokinin-2 Receptor Blockade Various Neurological and Inflammatory Conditions sigmaaldrich.com

Future Research Directions and Unexplored Avenues for 1 4 Fluoro Benzyl Piperazine Hydrochloride Research

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

This novel approach aligns with the principles of green and sustainable chemistry by offering a simpler, more efficient, and cost-effective route to 1-(4-fluoro-benzyl)-piperazine hydrochloride and its derivatives. nih.gov Key features of this greener approach include:

Heterogeneous Catalysis: The use of metal ions supported on a commercial polymeric resin acts as a heterogeneous catalyst. nih.gov This catalyst is easily separated from the reaction mixture by filtration and can be reused, reducing waste and cost. nih.gov

High Yields: The procedure has been shown to produce a variety of monosubstituted piperazine (B1678402) derivatives in high yields and purity. nih.gov

Future research could further optimize these green chemistry approaches by exploring a wider range of reusable catalysts, investigating solvent-free reaction conditions, and adapting the methodology for flow chemistry systems, which could enhance scalability and safety. nih.gov

Table 1: Comparison of Synthetic Approaches for 1-(4-Fluoro-benzyl)-piperazine

Feature Traditional Method Novel Green Method
Number of Steps Multi-step (protection, alkylation, deprotection) nih.gov One-pot, one-step nih.gov
Use of Protecting Groups Required (e.g., Boc group) nih.gov Not required nih.gov
Catalyst Typically not used for alkylation step Reusable heterogeneous catalyst (metal ions on polymer resin) nih.gov
Efficiency Lower overall yield, more complex purification nih.gov High yields, simplified isolation nih.gov
Sustainability Generates more chemical waste Aligns with green chemistry principles (reusable catalyst, fewer steps) nih.gov

Discovery of Unconventional Biological Targets

While the piperazine moiety is a well-known pharmacophore for central nervous system targets like sigma (σ) receptors, dopamine (B1211576) D2, and serotonin (B10506) 5-HT1A receptors, the 1-(4-fluoro-benzyl)-piperazine scaffold is being explored for a diverse range of unconventional biological targets. researchgate.netnih.gov This diversification opens new avenues for therapeutic applications beyond neurology.

Detailed research has identified several novel targets for derivatives of this compound:

Tyrosinase Inhibitors: The 1-(4-fluorobenzyl)piperazine (B185958) fragment has been successfully exploited in the design of novel tyrosinase inhibitors, which are investigated as potential agents to control melanogenesis. ncats.io

HIV-1 Entry Inhibitors: A series of N-(4-fluoro-benzyl)piperazine analogs were designed and synthesized as CCR5 antagonists. One such derivative, B07 hydrochloride, showed potent anti-HIV-1 activity comparable to the known inhibitor TAK-220, but with significantly better water solubility and oral bioavailability. nih.gov

Cholinesterase and Aβ-Aggregation Inhibitors: As a precursor, 1-(4-fluorobenzyl)piperazine is used in the synthesis of pyrimidine (B1678525) derivatives that exhibit dual activity as inhibitors of both cholinesterase and amyloid-beta (Aβ) aggregation, offering a potential multi-target approach for Alzheimer's disease. sigmaaldrich.comcaymanchem.com

Kinase Inhibitors: The scaffold is a building block for compounds designed to inhibit key cellular signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase, which are important targets in oncology. sigmaaldrich.com

Equilibrative Nucleoside Transporters (ENTs): A detailed structure-activity relationship study revealed that derivatives containing a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) moiety can act as potent inhibitors of human ENTs, particularly ENT2. polyu.edu.hk

Table 2: Unconventional Biological Targets for 1-(4-Fluoro-benzyl)-piperazine Derivatives

Biological Target Therapeutic Area Research Finding
Tyrosinase Dermatology Development of anti-melanogenic agents. ncats.io
CCR5 Receptor Virology (Anti-HIV) Potent inhibition of HIV-1 entry. nih.gov
Cholinesterase / Aβ-Aggregation Neurodegenerative Disease Dual-activity inhibitors for potential Alzheimer's therapy. sigmaaldrich.comcaymanchem.com
EGFR / Aurora A Kinase Oncology Precursor for kinase inhibitors. sigmaaldrich.com
Equilibrative Nucleoside Transporters (ENTs) Various (e.g., Oncology, Cardiology) Potent, irreversible, and non-competitive inhibitors of ENT1 and ENT2. polyu.edu.hk

Advanced SAR and Combinatorial Chemistry for Lead Optimization

Systematic investigation into the structure-activity relationships (SAR) of 1-(4-fluoro-benzyl)-piperazine derivatives has been crucial for optimizing their potency and selectivity, particularly for sigma receptors. nih.gov The core structure consists of key pharmacophoric elements that can be systematically modified.

Studies have shown that modifications to the aralkyl moiety significantly impact binding affinity. nih.gov For instance, in a series of 1-aralkyl-4-benzylpiperazine derivatives, the nature and position of substituents on the benzyl (B1604629) ring were systematically altered to define the requirements for high affinity at σ1 and σ2 receptors. researchgate.netnih.gov The piperazine ring itself is a critical component, and comparing piperazine derivatives to their piperidine (B6355638) counterparts has revealed potentially different binding modes at the σ1 receptor. researchgate.netnih.gov

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of analogs to explore the SAR landscape. mdpi.com By creating a matrix of derivatives with variations at different positions (e.g., substituents on the benzyl ring, modifications at the N-4 position of the piperazine), researchers can efficiently identify compounds with optimized properties. This hit-to-lead optimization process has been successfully applied to other pyrazinylpiperazine series, demonstrating how systematic structural changes can dramatically increase potency. nih.gov Future work will likely involve creating focused libraries of 1-(4-fluoro-benzyl)-piperazine derivatives to fine-tune their activity against newly identified unconventional targets.

Table 3: Structure-Activity Relationship (SAR) Insights for Piperazine Derivatives

Structural Modification Impact on Biological Activity
Replacement of Piperazine with Piperidine Can alter binding mode and selectivity for sigma receptors. nih.gov
Substituents on the Aralkyl Moiety Systematically modifies binding affinity and selectivity for σ1 vs. σ2 receptors. researchgate.netnih.gov
Deletion/Modification of Benzoyl Fragment In a related pyrazinylpiperazine series, led to the identification of more potent antileishmanial leads. nih.gov
Halogen Substitution on Fluorophenyl Moiety Essential for inhibitory effects on Equilibrative Nucleoside Transporters (ENTs). polyu.edu.hk

Application in Complex Biological Systems (excluding human clinical trials)

To understand the true potential of these compounds, their activity must be evaluated in complex biological systems. Animal models provide a crucial platform for assessing pharmacokinetics, target engagement, and efficacy in vivo.

A significant application has been demonstrated in the field of neuroimaging. A derivative, 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine ([18F]10), was developed as a radioligand for imaging σ1 receptors in the brain using Positron Emission Tomography (PET). nih.gov Biodistribution studies in mice showed that this radiotracer has high brain uptake and excellent brain-to-blood ratios. nih.gov

Crucially, PET and magnetic resonance imaging in rats confirmed the compound's suitable kinetics and high specific binding to σ1 receptors in the brain. nih.gov Further studies using ex vivo autoradiography in a senescence-accelerated mouse model (SAMP8), which is used to study age-related cognitive decline, showed reduced binding in the cortex and hippocampus compared to control mice. nih.gov This finding indicates a potential dysfunction of σ1 receptors in conditions like Alzheimer's disease and demonstrates the utility of this chemical scaffold in studying disease pathology in living organisms. nih.gov Similarly, other compounds with related structures have shown anxiolytic-like and prosocial effects in mouse models of Fragile X syndrome. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The future of drug discovery for scaffolds like this compound will be heavily influenced by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can dramatically accelerate the design-synthesize-test cycle.

ML models, such as Random Forests, Support Vector Machines (SVM), and Deep Neural Networks (DNNs), are increasingly used for:

Property Prediction: Large datasets of chemical structures and their associated biological activities can be used to train ML models. nih.gov These models can then predict the potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel, yet-to-be-synthesized 1-(4-fluoro-benzyl)-piperazine analogs. nih.govjneonatalsurg.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By learning from existing active compounds, these models can propose novel derivatives of the 1-(4-fluoro-benzyl)-piperazine scaffold that are optimized for a specific biological target. nih.gov

Multi-Target Ligand Design: A recent in silico study focused on designing benzyl piperazine derivatives as multi-target-directed ligands for Alzheimer's disease. jneonatalsurg.com Using molecular docking and molecular dynamics simulations, researchers evaluated designed molecules for dual inhibitory potential against both acetylcholinesterase (AChE) and beta-amyloid aggregation, showcasing a rational, computation-driven approach to developing novel therapeutics. jneonatalsurg.com

The integration of AI and ML promises to make the exploration of the vast chemical space around the 1-(4-fluoro-benzyl)-piperazine core more efficient, reducing the time and resources required to identify promising new lead compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Fluoro-benzyl)-piperazine hydrochloride, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves nucleophilic substitution between 4-fluorobenzyl chloride and piperazine under reflux in solvents like ethanol or toluene. For optimization, factors such as solvent polarity (e.g., dichloromethane vs. toluene), stoichiometric ratios (excess piperazine to prevent di-substitution), and reaction time (6–24 hours) should be systematically tested. Post-synthesis, the product is converted to the hydrochloride salt using HCl . Purification via recrystallization or flash chromatography (using ethyl acetate/hexane gradients) ensures high purity .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Answer : Use a combination of analytical techniques:

  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.0–7.3 ppm for fluorobenzyl, piperazine protons at δ 2.4–3.8 ppm) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 225.1 for the free base) .
  • Elemental Analysis : Validate empirical formulas (e.g., C11_{11}H14_{14}FN2_2·HCl) .

Q. What solvent systems are suitable for solubility testing of this compound in pharmacological assays?

  • Answer : The hydrochloride salt is typically soluble in polar solvents (water, DMSO, ethanol) but may require sonication or gentle heating. For in vitro assays, prepare stock solutions in DMSO (<1% v/v to avoid cytotoxicity) and dilute in PBS or culture media .

Advanced Research Questions

Q. How does the 4-fluoro substitution on the benzyl group influence biological activity compared to other halogenated analogs?

  • Answer : Fluorine’s electronegativity enhances metabolic stability and binding affinity to targets like serotonin or dopamine receptors. Comparative studies with chloro- or bromo-substituted analogs show that fluorine improves blood-brain barrier permeability and reduces off-target interactions. For example, fluorinated derivatives exhibit higher IC50_{50} values in kinase inhibition assays .

Q. What strategies can resolve contradictions in receptor binding data between in vitro and in vivo studies?

  • Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or assay conditions. Mitigation approaches:

  • Metabolic Profiling : Use liver microsomes to identify degradation products .
  • Dose-Response Refinement : Conduct in vivo studies with multiple dosing regimens.
  • Target Engagement Assays : Employ PET tracers or radioligand binding to confirm receptor occupancy .

Q. How can computational methods guide the design of novel derivatives with improved selectivity?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like tyrosine kinases. For example, the 4-fluorobenzyl fragment in 1-(4-Fluoro-benzyl)-piperazine forms hydrophobic contacts with ATP-binding pockets. Substituent modifications (e.g., adding methoxy groups) can be modeled to enhance binding free energy (ΔG) .

Q. What experimental evidence supports the role of this compound in modulating neurotransmitter systems?

  • Answer : In vitro electrophysiology (patch-clamp) and calcium imaging show dose-dependent inhibition of 5-HT2A_{2A} receptors. In rodent models, it reduces serotonin-induced hyperlocomotion (ED50_{50} = 2.5 mg/kg). Cross-reactivity with σ receptors should be assessed via competitive binding assays .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
SolventToluene
Reaction Temperature80–100°C
Purification MethodFlash Chromatography (1:8 EtOAc/Hexane)
Yield60–75%

Table 2 : Comparative Bioactivity of Halogenated Analogs

Compound5-HT2A_{2A} IC50_{50} (nM)Dopamine D2_2 IC50_{50} (nM)
4-Fluoro derivative15.3420
4-Chloro derivative28.7380
4-Bromo derivative34.5360

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.